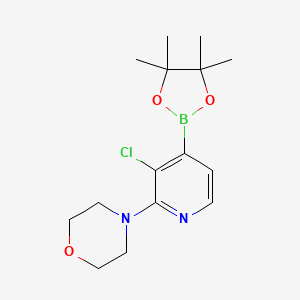

Éster pinácolico del ácido 3-cloro-2-(4-morfolino)piridina-4-borónico

Descripción general

Descripción

3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester (CMP-4BAPE) is a novel boronic acid pinacol ester that has been developed as a reagent for use in a variety of scientific research applications. It is a versatile chemical compound that can be used in a variety of organic synthesis reactions, including the synthesis of organic molecules, and the production of pharmaceuticals. CMP-4BAPE is a valuable tool in the fields of chemical biology, medicinal chemistry, and drug discovery.

Aplicaciones Científicas De Investigación

Reacciones de acoplamiento cruzado de Suzuki–Miyaura

Este compuesto se utiliza ampliamente en reacciones de acoplamiento cruzado de Suzuki–Miyaura, que son fundamentales para la creación de enlaces carbono-carbono en la química orgánica. El proceso es conocido por sus condiciones suaves y tolerancia a los grupos funcionales, lo que lo hace ideal para sintetizar moléculas complejas .

Preparación de inhibidores de la proteasa del VIH-1

El éster del ácido borónico sirve como reactivo en la preparación de inhibidores de la proteasa del VIH-1. Estos inhibidores son cruciales para el desarrollo de fármacos antirretrovirales utilizados para tratar el VIH/SIDA .

Desarrollo de terapias contra el cáncer

Los investigadores emplean este compuesto en la síntesis de posibles terapias contra el cáncer, como inhibidores de PDK1 y de la proteína quinasa CK2. Estos inhibidores juegan un papel en la regulación de los ciclos celulares y son objetivos para el tratamiento del cáncer .

Síntesis de inhibidores de DYRK1A

Se utiliza en la síntesis de nuevos análogos de piridazino[4,5-b]indol-4-onas y piridazin-3(2H)-ona como inhibidores de DYRK1A. DYRK1A está implicado en varios procesos biológicos, y su inhibición puede ser beneficiosa para tratar trastornos neurológicos .

Reacciones catalizadas por paladio sin ligando

El compuesto es un reactivo para reacciones de acoplamiento de Suzuki catalizadas por paladio sin ligando. Este método es ventajoso por su simplicidad y la evitación de la síntesis de ligandos, lo que puede ser costoso y llevar mucho tiempo .

Síntesis orgánica asistida por microondas

Debido a su estabilidad y reactividad, este éster del ácido borónico es adecuado para la síntesis orgánica asistida por microondas. Esta técnica acelera las velocidades de reacción, ofreciendo una vía más eficiente para la síntesis química .

Desarrollo de reactivos organoborados

Como compuesto organoborado, contribuye al desarrollo de nuevos reactivos organoborados con propiedades adaptadas para aplicaciones específicas en reacciones catalizadas por metales de transición .

Mecanismo De Acción

Target of Action

Boronic acids and their derivatives are known to be used in various organic reactions, including the suzuki-miyaura cross-coupling reaction .

Mode of Action

The compound “3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester” likely interacts with its targets through a process known as transmetalation, a key step in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boron atom in the compound forms a bond with a transition metal, facilitating the transfer of an organic group from boron to the metal.

Biochemical Pathways

The compound “3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester” is involved in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, making it a valuable tool in organic synthesis .

Pharmacokinetics

It’s important to note that the ph strongly influences the rate of reaction of boronic pinacol esters, which can be considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific reaction in which “3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester” is used. In the context of the Suzuki-Miyaura cross-coupling reaction, the compound facilitates the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of “3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester”. For instance, the pH of the environment can significantly affect the rate of reaction of boronic pinacol esters . Additionally, the presence of transition metals is crucial for the compound’s role in the Suzuki-Miyaura cross-coupling reaction .

Análisis Bioquímico

Biochemical Properties

3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester plays a crucial role in biochemical reactions due to its ability to form stable complexes with various biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. For instance, it can inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, the morpholine ring can engage in hydrogen bonding and hydrophobic interactions, further stabilizing the complex. These interactions make 3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester a valuable tool in biochemical research for studying enzyme mechanisms and developing enzyme inhibitors .

Cellular Effects

The effects of 3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This inhibition can result in changes in cell proliferation, apoptosis, and differentiation. Furthermore, 3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester can affect gene expression by interacting with transcription factors or chromatin-modifying enzymes, thereby influencing the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, 3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester exerts its effects through several mechanisms. The boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, leading to enzyme inhibition or activation. For instance, it can inhibit proteases by forming a covalent bond with the active site serine residue, thereby blocking substrate access. Additionally, the morpholine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can lead to changes in enzyme activity, protein-protein interactions, and cellular signaling pathways .

Temporal Effects in Laboratory Settings

The stability and degradation of 3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester in laboratory settings are critical factors that influence its effectiveness. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous environments, leading to the formation of the corresponding boronic acid and pinacol. Over time, this degradation can affect the compound’s ability to interact with biomolecules and exert its biochemical effects. Long-term studies have shown that 3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester can maintain its activity for extended periods when stored under appropriate conditions, such as in dry, inert atmospheres .

Dosage Effects in Animal Models

The effects of 3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester vary with different dosages in animal models. At low doses, this compound can selectively inhibit target enzymes or signaling pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, such as hepatotoxicity, nephrotoxicity, and immunosuppression. These toxic effects are likely due to off-target interactions and the accumulation of the compound in tissues. Therefore, careful dose optimization is essential to maximize the therapeutic benefits while minimizing the risks .

Metabolic Pathways

3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. Additionally, 3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby altering the levels of metabolites and energy production .

Transport and Distribution

The transport and distribution of 3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it can bind to intracellular proteins, such as albumin and cytosolic enzymes, affecting its localization and accumulation. The distribution of 3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester in tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to tissue-specific proteins .

Subcellular Localization

The subcellular localization of 3-Chloro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through various targeting signals and post-translational modifications. For example, the presence of a nuclear localization signal can direct the compound to the nucleus, where it can interact with transcription factors and chromatin-modifying enzymes. Similarly, mitochondrial targeting sequences can facilitate its localization to the mitochondria, affecting mitochondrial function and energy production .

Propiedades

IUPAC Name |

4-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BClN2O3/c1-14(2)15(3,4)22-16(21-14)11-5-6-18-13(12(11)17)19-7-9-20-10-8-19/h5-6H,7-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVOSNAIBGPIGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)N3CCOCC3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585977 | |

| Record name | 4-[3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957198-28-6 | |

| Record name | 4-[3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

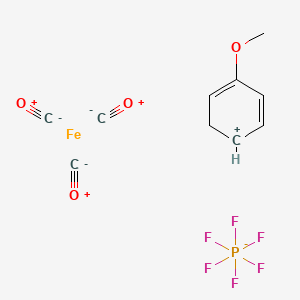

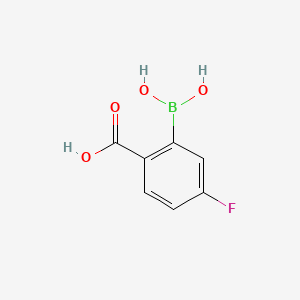

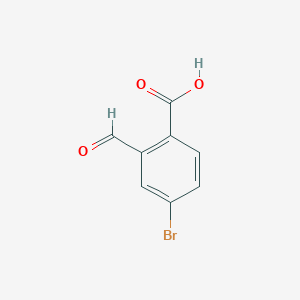

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

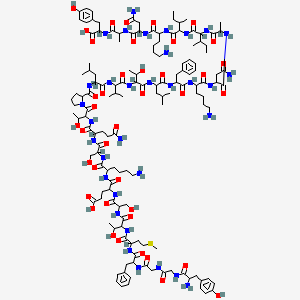

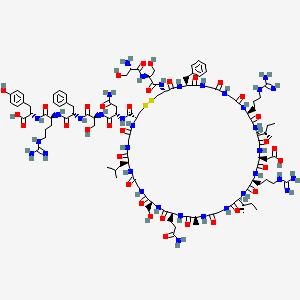

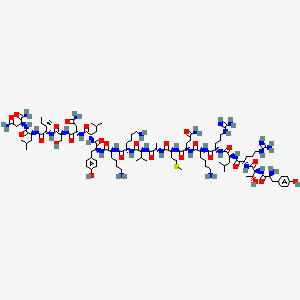

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1591597.png)